2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a 1,3-thiazole core substituted with a 4-nitrobenzenesulfonyl group at position 5 and a 4-fluorophenylsulfanyl moiety at position 2. Its design combines sulfonamide and thiazole pharmacophores, which are common in antimicrobial, anticancer, and enzyme-targeting agents . The electron-withdrawing nitro and fluorine groups likely enhance metabolic stability and binding affinity to biological targets, such as kinases or bacterial enzymes .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O5S3/c18-11-1-5-13(6-2-11)27-10-15(22)20-17-19-9-16(28-17)29(25,26)14-7-3-12(4-8-14)21(23)24/h1-9H,10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNXLVLUUPXZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a halogenated thiazole intermediate with a fluorophenyl thiol.
Acetamide formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent to form the acetamide moiety.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or receptors. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors involved in cancer cell proliferation, resulting in anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the acetamide-thiazole/sulfonamide scaffold but differ in substituents, leading to variations in bioactivity, solubility, and target specificity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Electron-Withdrawing vs. In contrast, CDD-934506’s 4-methoxyphenyl group increases lipophilicity, favoring membrane penetration in M. tuberculosis . SirReal2 uses a dimethylpyrimidine group for π-π stacking with SIRT2’s hydrophobic pocket, while the naphthalenyl group stabilizes binding via van der Waals interactions .
Thiazole vs. Oxadiazole/Thiadiazole Cores
- Thiazole-containing compounds (e.g., target compound , GSK1570606A ) exhibit stronger kinase inhibition due to nitrogen-sulfur heterocycle coordination with ATP-binding sites .
- Oxadiazole/thiadiazole derivatives (e.g., CDD-934506 , 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide ) show superior antimicrobial activity, likely due to enhanced thiol reactivity disrupting bacterial redox systems .
Fluorine Substitution
- Fluorine in the target compound and GSK1570606A improves metabolic stability by resisting cytochrome P450 oxidation. It also augments binding to hydrophobic pockets in kinases .
- In 2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide , fluorine synergizes with the sulfonyl group to enhance anti-inflammatory activity, as seen in COX-2 inhibition assays .
Biological Activity Trends
- Antimicrobial Activity : Thiadiazole derivatives with chloro/methyl substituents (e.g., 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide ) exhibit MIC values of 2–8 µg/mL against S. aureus, outperforming thiazole-based analogs .
- Kinase Inhibition : Thiazole-acetamide compounds like GSK1570606A show IC₅₀ values < 100 nM for undisclosed kinase targets, while the target compound ’s nitro group may further enhance potency .
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole Ring: A five-membered ring containing sulfur and nitrogen.
- Fluorophenyl Group: A phenyl ring substituted with a fluorine atom.
- Nitrobenzenesulfonyl Group: A sulfonamide group attached to a nitro-substituted benzene.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 335.35 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The thiazole and phenyl groups contribute to the binding affinity and specificity for various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures often exhibit antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Potential
Thiazole-containing compounds are under investigation for their anticancer properties. They may inhibit specific kinases or other enzymes involved in cancer cell proliferation. Preliminary studies suggest that the compound can induce apoptosis in cancer cells through modulation of signaling pathways.
Case Study 1: Antibacterial Activity
A study evaluating the antibacterial efficacy of thiazole derivatives, including similar compounds to our target molecule, demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be in the low micromolar range.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Thiazole A | 4 | Staphylococcus aureus |
| Thiazole B | 8 | Escherichia coli |
| Target Compound | 6 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In another study, a related thiazole compound was evaluated for its anticancer effects on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values around 15 µM, indicating potent cytotoxicity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Related Thiazole | 15 | MCF-7 |
| Control Drug | 20 | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
